N-(3-acetylphenyl)-2-methylpropanamide

Description

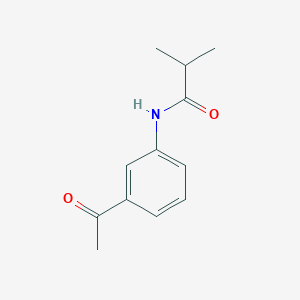

N-(3-acetylphenyl)-2-methylpropanamide is a synthetic amide derivative characterized by a 3-acetylphenyl group attached to a 2-methylpropanamide moiety. The compound’s structure features a propanamide backbone with a methyl substituent at the second carbon and an acetylated phenyl ring at the para position of the amide nitrogen.

This structural motif is common in pharmaceutical intermediates, such as zaleplon precursors, where acetylated aromatic amines serve as key building blocks .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-5-10(7-11)9(3)14/h4-8H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVURGVWNYKVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-methylpropanamide typically involves the reaction of 3-acetylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-acetylbenzoic acid.

Reduction: Formation of 3-(hydroxyphenyl)-2-methylpropanamide.

Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active sites, while the amide moiety can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Key Findings and Implications

- Biological Relevance : While aliphatic propanamides (e.g., fruit fly pheromones) prioritize volatility, aromatic derivatives like the target compound are tailored for drug design due to their ability to engage in π-π stacking and hydrogen bonding .

- Synthetic Flexibility : Amidation remains a versatile strategy for modifying propanamide scaffolds, enabling the incorporation of diverse pharmacophores (e.g., ibuprofen, PROTACs) .

Biological Activity

N-(3-acetylphenyl)-2-methylpropanamide is an organic compound with emerging interest in biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing current findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features an acetophenone moiety, which is significant for its biological activities. The molecular formula is , indicating the presence of an amide functional group that contributes to its reactivity and interaction with biological systems.

Target Interaction

The specific biological targets of this compound are not fully elucidated. However, compounds with similar structures often interact with various cellular pathways, including:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase enzymes, which are critical in inflammatory responses.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting a possible mechanism involving disruption of bacterial cell wall synthesis or function.

Biochemical Pathways

Research indicates that while the exact biochemical pathways affected by this compound remain largely unexplored, it may exhibit activities akin to other acetylated phenolic compounds. These compounds often participate in:

- Antioxidant Defense : Modulation of reactive oxygen species (ROS) levels.

- Cell Cycle Regulation : Potential interference with cancer cell proliferation.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption characteristics. Based on its chemical structure:

- Absorption : High gastrointestinal absorption is predicted due to its lipophilic nature.

- Distribution : Likely to penetrate the blood-brain barrier (BBB), which is crucial for neurological applications.

- Metabolism : Expected to undergo oxidation and reduction reactions, forming various metabolites such as 3-acetylbenzoic acid and 3-(hydroxyphenyl)-2-methylpropanamide.

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential against several bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli ATCC 25922 | 32 µg/mL |

| Staphylococcus aureus ATCC 29213 | 16 µg/mL |

| Pseudomonas aeruginosa ATCC 27853 | 64 µg/mL |

These findings indicate that the compound possesses varying degrees of antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism could involve:

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Potential interference with the cell cycle progression, particularly in cancerous cells.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer cell lines. These studies emphasize the role of acetyl groups in modulating biological activity and enhancing therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.